BenchChemオンラインストアへようこそ!

Podophyllotoxinone

PPARγ partial agonism metabolic disease polypharmacology

Podophyllotoxinone (also referred to as podophyllotoxone) is a naturally occurring aryltetralin cyclolignan isolated from the roots of Dysosma versipellis (Berberidaceae). It belongs to the podophyllotoxin-class lignans, a group that includes the clinically validated anticancer prodrug podophyllotoxin and its semi-synthetic derivatives etoposide and teniposide.

Molecular Formula C18H18O8
Molecular Weight 362.3 g/mol
Cat. No. B13820692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePodophyllotoxinone
Molecular FormulaC18H18O8
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=C2OCO4
InChIInChI=1S/C18H18O8/c1-21-10-4-8(5-11(22-2)15(10)23-3)12-13-9(6-24-18(13)20)14(19)17-16(12)25-7-26-17/h4-5,9,12-13H,6-7H2,1-3H3/t9-,12-,13-/m0/s1
InChIKeyMEXPOKORNGUXFW-XDTLVQLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Podophyllotoxinone (CAS 477-49-6) Lignan Compound Sourcing and Baseline Characterization Guide


Podophyllotoxinone (also referred to as podophyllotoxone) is a naturally occurring aryltetralin cyclolignan isolated from the roots of Dysosma versipellis (Berberidaceae) [1]. It belongs to the podophyllotoxin-class lignans, a group that includes the clinically validated anticancer prodrug podophyllotoxin and its semi-synthetic derivatives etoposide and teniposide [2]. Podophyllotoxinone is characterized by a C-7 ketone functionality (molecular formula C₂₂H₂₀O₈, MW 412.39), which distinguishes it structurally from the more abundant C-7 hydroxyl-bearing podophyllotoxin [1]. The compound has demonstrated tubulin polymerization inhibitory activity, cell cycle arrest at the G2/M phase, and antiproliferative effects against human prostate cancer cell lines [1]. Notably, podophyllotoxinone has also been identified through virtual screening and in vitro validation as a PPARγ partial agonist, representing a pharmacological target orthogonal to the canonical tubulin-colchicine site interaction of podophyllotoxin-class molecules [3].

Why Podophyllotoxinone Cannot Be Interchanged with Podophyllotoxin or Other In-Class Lignans


Podophyllotoxinone, podophyllotoxin, 4′-demethylpodophyllotoxin, and deoxypodophyllotoxin are often co-isolated from the same botanical sources and share a common aryltetralin core, yet their biological profiles diverge substantially in ways that preclude simple substitution [1]. The C-7 ketone of podophyllotoxinone confers a distinct tubulin binding mode compared to podophyllotoxin and other known tubulin inhibitors, as demonstrated by molecular docking analysis [2]. Furthermore, podophyllotoxinone has been independently validated as a PPARγ partial agonist (IC₅₀ = 27.43 µM; Ki = 9.86 µM), an activity absent from the canonical tubulin-targeting profile of podophyllotoxin [3]. Quantitatively, podophyllotoxinone exhibits approximately 180- to 460-fold lower antiproliferative potency against PC-3 prostate cancer cells compared to podophyllotoxin and 4′-demethylpodophyllotoxin, indicating that concentration-response relationships cannot be assumed equivalent across these analogs [2][4]. These differences in binding mode, target spectrum, and potency mean that experimental outcomes obtained with podophyllotoxin or its clinical derivatives cannot be extrapolated to podophyllotoxinone without independent verification.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Podophyllotoxinone


PPARγ Partial Agonist Activity: A Pharmacological Target Orthogonal to the Tubulin-Colchicine Axis

Podophyllotoxinone was identified as a PPARγ partial agonist via virtual screening of a 6,000-compound natural product library, followed by in vitro TR-FRET competitive binding assay validation. It displayed the optimal binding affinity toward PPARγ among all four hit compounds, with an IC₅₀ of 27.43 µM and a Ki of 9.86 µM [1]. Cell-based transcription assays confirmed weak agonistic activity compared to the full agonist rosiglitazone, consistent with a partial agonist profile [1]. By contrast, podophyllotoxin is canonically characterized as a tubulin polymerization inhibitor and topoisomerase II poison, with no reported PPARγ activity in the peer-reviewed literature [2]. This represents a distinct, orthogonal pharmacological target engagement for podophyllotoxinone that is not shared by its closest structural analog.

PPARγ partial agonism metabolic disease polypharmacology virtual screening

Distinct Tubulin Binding Mode Compared to Podophyllotoxin and Known Tubulin Inhibitors

In the same study that established the absolute configuration of podophyllotoxinone, molecular docking analysis revealed a different binding mode with tubulin as compared with those known tubulin inhibitors [1]. Tubulin polymerization was inhibited in a dose-dependent manner, and treated PC3 and DU145 cells were arrested at the G2/M phase [1]. Podophyllotoxin, by contrast, binds to the colchicine site at the α/β-tubulin interface and prevents curved-to-straight conformational transition [2]. The distinct docking pose of podophyllotoxinone suggests that the C-7 ketone (absent in podophyllotoxin, which bears a C-7 hydroxyl) alters the hydrogen-bonding network within the binding pocket, potentially enabling differential interactions with tubulin isoforms or mutant variants [1].

tubulin binding mode molecular docking colchicine site antimitotic

Antiproliferative Potency Differential in Prostate Cancer: Podophyllotoxinone vs. Podophyllotoxin and 4′-Demethylpodophyllotoxin

Podophyllotoxinone inhibits the growth of androgen-independent PC-3 prostate cancer cells with an IC₅₀ of 14.7 µM, and DU145 cells with an IC₅₀ of 20.6 µM [1]. In a separate study using the same botanical source (Dysosma versipellis) and the same cell line (PC-3), podophyllotoxin and 4′-demethylpodophyllotoxin exhibited IC₅₀ values in the range of 0.032–0.082 µM [2]. This corresponds to an approximately 180- to 460-fold difference in potency between podophyllotoxinone and its more potent congeners. 4′-Demethylpodophyllotoxin independently showed a PC-3 IC₅₀ of 0.082 µM and tubulin assembly inhibition IC₅₀ of 0.5 µM [3]. The substantially lower antiproliferative potency of podophyllotoxinone does not negate its utility; rather, it indicates a differentiated concentration-response window that may be advantageous for applications requiring partial target engagement or where excessive cytotoxicity must be avoided.

prostate cancer PC3 cell line DU145 cell line antiproliferative IC50

C-7 Ketone Functional Handle: Synthetic Versatility Unavailable from Podophyllotoxin's C-7 Hydroxyl

Podophyllotoxinone bears a ketone at C-7, whereas podophyllotoxin carries a secondary hydroxyl at the same position. This oxidation-state difference confers fundamentally different reactivity: the C-7 ketone of podophyllotoxinone serves as an electrophilic handle for reductive cross-coupling with aldehydes and ketones, enabling the one-step synthesis of structurally diverse pinacol, alkylidene, and alkyl derivatives [1]. In a systematic medicinal chemistry study, podophyllotoxone was used as the starting material to generate an entire library of C-7-modified podophyllotoxin analogs via reductive cross-coupling, yielding compounds with 7α (podo) or 7β (epipodo) configuration [1]. Podophyllotoxin's C-7 hydroxyl, in contrast, requires protection/deprotection steps or activation prior to derivatization, reducing synthetic efficiency. This chemical distinction makes podophyllotoxinone the preferred starting material for any structure-activity relationship (SAR) program targeting the C-7 position of the aryltetralin scaffold.

semi-synthesis C-7 derivatization reductive cross-coupling chemical probe

Biotransformation-Based Production: Sustainable Sourcing via Whole-Cell Biocatalysis

Podophyllotoxinone can be produced from podophyllotoxin via whole-cell biotransformation using cell suspension cultures of Forsythia intermedia. These cultures rapidly oxidize the C-7 hydroxyl of podophyllotoxin to the corresponding ketone, yielding podophyllotoxinone at up to 40% overall yield within a 24-hour feeding period using cells in exponential growth phase [1]. Desoxypodophyllotoxin can also be converted into podophyllotoxinone through a benzylic hydroxylation–oxidation sequence in the same system [1]. In contrast, podophyllotoxin is typically obtained by direct extraction from Podophyllum hexandrum rhizomes or Juniperus species, a process constrained by plant cultivation cycles, seasonal variation in metabolite content, and ecological sustainability concerns [2]. The biotransformation route to podophyllotoxinone offers a potentially scalable, fermentation-compatible alternative that decouples production from field cultivation.

biotransformation plant cell culture green chemistry sustainable sourcing

Evidence-Backed Research and Industrial Application Scenarios for Podophyllotoxinone


PPARγ-Targeted Metabolic Disease & Diabetes Drug Discovery

Podophyllotoxinone is the only compound in the podophyllotoxin lignan class with validated PPARγ partial agonist activity (IC₅₀ = 27.43 µM, Ki = 9.86 µM in TR-FRET assay) [1]. This makes it directly applicable as a starting scaffold for structure-based optimization toward novel insulin-sensitizing agents that avoid the AF-2 helix-mediated adverse effects of thiazolidinedione full agonists [1]. Podophyllotoxin cannot be substituted in this application because it lacks any reported PPARγ binding activity.

C-7-Focused Podophyllotoxin SAR and Chemical Probe Synthesis

The C-7 ketone of podophyllotoxinone enables direct reductive cross-coupling with diverse aldehydes and ketones, providing a one-step entry into C-7 pinacol, alkylidene, and alkyl derivatives that retain either 7α or 7β configuration [2]. This synthetic efficiency makes podophyllotoxinone the preferred starting material for any medicinal chemistry campaign exploring the C-7 vector of the aryltetralin pharmacophore—an endeavor for which podophyllotoxin (C-7 hydroxyl) would require additional activation and protection steps [2].

Mechanistic Studies of Differential Tubulin Binding Modes

Molecular docking analysis has established that podophyllotoxinone engages tubulin through a binding mode distinct from that of podophyllotoxin and other canonical colchicine-site ligands [3]. This makes podophyllotoxinone a valuable mechanistic probe for comparative tubulin biochemistry, particularly in studies investigating tubulin isoform selectivity, drug-resistant tubulin mutations, or the structural determinants of colchicine-site ligand diversity [3].

Sustainable Biotechnological Production of Aryltetralin Lignans

Forsythia intermedia cell suspension cultures can convert podophyllotoxin into podophyllotoxinone at up to 40% yield within 24 hours, and desoxypodophyllotoxin can similarly be transformed [4]. This biotransformation capability positions podophyllotoxinone as a key intermediate in metabolic engineering and synthetic biology strategies aimed at producing high-value podophyllotoxin derivatives through fermentation rather than botanical extraction [4].

Quote Request

Request a Quote for Podophyllotoxinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.